REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([O:6][CH:7]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)[C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:4][CH:3]=1.C(O)=O.C(N(CC)CC)C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH:7]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)[CH:8]([OH:13])[C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:19][CH:20]=1 |f:1.2|
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)=O)N2C=NC=C2)C=C1
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Name
|
|
Quantity
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61.8 g
|
Type
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reactant
|
Smiles
|
C(=O)O.C(C)N(CC)CC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CONCENTRATION
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Details
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was concentrated in vacuo
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Type
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EXTRACTION
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Details
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the mixture was extracted with methylene chloride
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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FILTRATION
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Details
|
the suspension was filtered hot
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Type
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CUSTOM
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Details
|
the solid was dried
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C(C(C)(C)C)O)N2C=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |